REACTION_CXSMILES
|
C(OC(=C(C1C=CC(CC(C)C)=CC=1)C)C#N)(=O)C.[Cl-].[Na+:21].[OH-].[Na+].S(OOS([O-])(=O)=O)([O-])(=O)=O.[NH4+].[NH4+].[CH2:36]([C:40]1[CH:45]=[CH:44][C:43]([CH:46]([CH3:50])[C:47]([OH:49])=[O:48])=[CH:42][CH:41]=1)[CH:37]([CH3:39])[CH3:38].[Na]>COCCOCCOC.O>[CH2:36]([C:40]1[CH:41]=[CH:42][C:43]([CH:46]([CH3:50])[C:47]([O-:49])=[O:48])=[CH:44][CH:45]=1)[CH:37]([CH3:39])[CH3:38].[Na+:21] |f:1.2,3.4,5.6.7,12.13,^1:50|
|
Name
|
enol-acetate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C#N)=C(C)C1=CC=C(C=C1)CC(C)C
|
Name
|
enol-acetate
|
Quantity
|
49.3 mmol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
ammonium persulfate
|
Quantity
|
12.5 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[NH4+].[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(C)C)C1=CC=C(C=C1)C(C(=O)O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
COCCOCCOC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
1 necked flask and stirred magnetically while 10 ml
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The mixture was stirred
|
Type
|
STIRRING
|
Details
|
After stirring overnight
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was slowly cooled to 0° C.
|
Reaction Time |
3 h |
Name
|
sodium 2-(4'-isobutylphenyl)propionate
|
Type
|
product
|
Smiles
|
C(C(C)C)C1=CC=C(C=C1)C(C(=O)[O-])C.[Na+]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |